Product packaging for 4-Bromo-2-(4-bromophenoxy)benzoic acid(Cat. No.:)

4-Bromo-2-(4-bromophenoxy)benzoic acid

Cat. No.: B13872989
M. Wt: 372.01 g/mol
InChI Key: BRRASUMCTHVOGV-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-bromophenoxy)benzoic acid is a high-value benzoic acid derivative designed for research and development applications. This compound features a biphenyl ether scaffold substituted with bromine atoms, making it a versatile building block in organic synthesis, particularly in the pharmaceutical industry for constructing potential active pharmaceutical ingredients (APIs) . Its structural characteristics suggest potential use in the development of novel small molecule therapeutics, similar to related compounds used in medications like Enzalutamide . Researchers can utilize this chemical as a key intermediate in Suzuki-Miyaura coupling reactions, where the bromine substituents act as handles for palladium-catalyzed cross-coupling to create more complex biaryl structures . The carboxylic acid functional group also allows for further derivatization into amides or esters. As a solid compound, it should be stored in a cool, dry, and well-ventilated place . This product is intended for research purposes by qualified professionals and is not for medicinal, household, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8Br2O3 B13872989 4-Bromo-2-(4-bromophenoxy)benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8Br2O3

Molecular Weight

372.01 g/mol

IUPAC Name

4-bromo-2-(4-bromophenoxy)benzoic acid

InChI

InChI=1S/C13H8Br2O3/c14-8-1-4-10(5-2-8)18-12-7-9(15)3-6-11(12)13(16)17/h1-7H,(H,16,17)

InChI Key

BRRASUMCTHVOGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=CC(=C2)Br)C(=O)O)Br

Origin of Product

United States

Reaction Chemistry and Mechanistic Studies of 4 Bromo 2 4 Bromophenoxy Benzoic Acid Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings

No specific studies on the electrophilic or nucleophilic substitution reactions of 4-Bromo-2-(4-bromophenoxy)benzoic acid have been reported. In theory, the aromatic rings would be deactivated towards electrophilic substitution due to the electron-withdrawing nature of the bromine atoms and the carboxylic acid group. The directing effects would be complex, with the phenoxy group being ortho, para-directing and the carboxylic acid group being meta-directing. The bromine atoms are also ortho, para-directing but deactivating. The interplay of these groups would likely lead to a mixture of products with poor regioselectivity, and harsh reaction conditions would be required.

For nucleophilic aromatic substitution, the presence of electron-withdrawing groups would make the rings more susceptible to attack, particularly at the carbons bearing the bromine atoms. However, no specific examples or conditions for such reactions on this substrate are documented.

Transformations Involving the Carboxylic Acid Moiety

While general reactions of carboxylic acids are numerous, no specific transformations have been documented for this compound. It is expected that the carboxylic acid group could undergo standard transformations such as:

Esterification: Reaction with an alcohol under acidic conditions to form the corresponding ester.

Amide formation: Conversion to an acyl chloride followed by reaction with an amine, or direct condensation with an amine using a coupling agent.

Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

The efficiency and specific conditions required for these transformations on this particular substrate have not been reported.

Reactivity of the Phenoxy Ether Linkage

The diaryl ether linkage is generally stable. Cleavage of this bond typically requires harsh conditions, such as treatment with strong acids like HBr or HI at high temperatures. No studies detailing the cleavage or other reactions of the phenoxy ether linkage in this compound have been found.

Role as a Precursor in Heterocyclic Compound Synthesis

There is no available literature describing the use of this compound as a precursor for the synthesis of heterocyclic compounds. Consequently, no information on specific annulation reactions or cyclization pathways involving this molecule could be located.

No documented annulation reactions using this compound exist.

No specific intramolecular or intermolecular cyclization pathways involving this compound have been reported in the scientific literature.

Metal Coordination and Ligand Formation

The potential for this compound to act as a ligand for metal coordination exists through its carboxylic acid group. However, no studies on the synthesis, structure, or properties of any metal complexes involving this compound have been published.

Synthesis of Metal Complexes and Coordination Polymers

The synthesis of metal-organic frameworks (MOFs) and coordination polymers from organic ligands is a burgeoning field of materials science. While direct studies on the synthesis of metal complexes with this compound are not extensively documented, the behavior of structurally analogous ligands provides significant insights. The presence of both a carboxylic acid group and a phenoxy ether linkage offers multiple potential coordination sites for metal ions.

Research on ligands with similar functionalities, such as 2-(4´-chlorine-benzoyl)-benzoic acid, has demonstrated the formation of complexes with various transition metals, including cadmium(II) and iron(II,III) researchgate.netresearchgate.net. In these instances, the carboxylic acid group is the primary site for coordination. It is plausible that this compound would act similarly, with the carboxylate group coordinating to metal centers.

Furthermore, studies on 2,2′-oxybis(benzoic acid) have shown the construction of coordination polymers where the ether oxygen atom also participates in binding to the metal center, leading to the formation of extended three-dimensional structures researchgate.net. This suggests that the ether linkage in this compound could also be involved in chelation, potentially leading to the formation of stable, multi-dimensional coordination polymers. The synthesis of such complexes would likely be achieved through solvothermal methods, reacting the ligand with a corresponding metal salt in a suitable solvent system.

Table 1: Examples of Metal Complexes with Structurally Similar Ligands

Ligand Metal Ion Resulting Structure Reference
2-(4´-Chlorine-benzoyl)-benzoic acid Cd(II) 3D Supramolecular Network researchgate.net
2-(4´-Chlorine-benzoyl)-benzoic acid Fe(II,III) 3D Supramolecular Network researchgate.net
2,2′-Oxybis(benzoic acid) Various 2D and 3D Coordination Polymers researchgate.net

Chelation Properties and Binding Modes

The chelation properties of this compound are dictated by the spatial arrangement of its potential donor atoms: the two oxygen atoms of the carboxylate group and the ether oxygen of the phenoxy group. Based on studies of similar 2-phenoxybenzoic acid derivatives, the carboxylate group is expected to be the primary binding site berkeley.edu. It can coordinate to metal ions in several modes: monodentate, bidentate chelate, or bidentate bridging.

The involvement of the ether oxygen in chelation would lead to the formation of a seven-membered chelate ring, which can be less stable than five- or six-membered rings. However, in the context of forming extended coordination polymers, this interaction can provide the necessary structural direction to form complex three-dimensional networks. The specific binding mode will be influenced by several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions (temperature, solvent), and the presence of any ancillary ligands.

For instance, in complexes formed with 2-(salicylimino)-3-hydroxypyridine, a Schiff base ligand, transition metals like Cu(II), Fe(II), Mn(II), and Zn(II) exhibit octahedral geometries, indicating coordination with multiple donor sites jocpr.com. While the electronic and steric properties of this compound are different, the principle of multidentate coordination to achieve stable geometries remains relevant.

Mechanistic Investigations of Complex Transformations

Dehalogenation Reaction Pathways

The dehalogenation of brominated aromatic compounds is a critical area of research, particularly for environmental remediation. The diphenyl ether core of this compound makes it a relevant model for studying the degradation of more complex PBDEs. The primary pathway for the dehalogenation of such compounds is reductive dehalogenation, where a bromine atom is replaced by a hydrogen atom.

Studies on the reductive debromination of PBDEs using nanoscale zerovalent iron (nZVI) have shown that the reaction typically proceeds in a stepwise manner, with the sequential removal of bromine atoms nih.govnih.gov. The position of the bromine atom on the aromatic ring significantly influences its reactivity. Research has indicated a general reactivity trend of meta > para > ortho for debromination by nZVI nih.gov. This suggests that for this compound, the bromine atom at the 4-position on the benzoic acid ring and the 4-position on the phenoxy ring would be susceptible to removal.

Palladium-catalyzed hydrodehalogenation is another effective method. This process often involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by a reductive step that regenerates the catalyst and releases the dehalogenated product researchgate.netorganic-chemistry.org. The reaction can be influenced by the choice of phosphine ligands and the base used researchgate.net. For aryl bromides, even weak bases like cesium carbonate can be effective researchgate.net. It is also possible for the dehalogenation to proceed via a radical mechanism, particularly under photolytic conditions semanticscholar.org.

Table 2: Common Dehalogenation Methods for Brominated Aromatic Compounds

Method Catalyst/Reagent Key Features References
Reductive Dehalogenation Nanoscale Zerovalent Iron (nZVI) Stepwise bromine removal, reactivity dependent on bromine position. nih.govnih.gov
Catalytic Hydrogenation Palladium on Carbon (Pd/C) Can be selective for bromides over other functional groups. organic-chemistry.org
Palladium-catalyzed Hydrodehalogenation Pd(OAc)₂ with phosphine ligands Effective for aryl bromides and chlorides, can be tuned by ligands and base. researchgate.netresearchgate.net

Reaction Kinetics and Solvent Effects

The kinetics of dehalogenation of PBDEs and related compounds are often described by a pseudo-first-order kinetic model nih.govnih.gov. The observed rate constants are influenced by factors such as the concentration of the dehalogenating agent, the specific surface area of the catalyst (in the case of heterogeneous catalysis), and the number and position of bromine atoms on the aromatic rings nih.govnih.gov. Generally, the rate of debromination decreases as the number of bromine substituents decreases nih.gov.

The choice of solvent can have a significant impact on the rate and selectivity of dehalogenation reactions. In palladium-catalyzed reactions, the solvent can influence the solubility of the reactants and the stability of the catalytic intermediates. For instance, in the palladium-catalyzed hydrodehalogenation of aryl iodides, a strong primary kinetic isotope effect is observed when using deuterated methanol, indicating that deprotonation of the solvent plays a significant role in the mechanism researchgate.net. The use of different alcohol solvents can also affect the reaction, with isopropanol showing high conversion rates in some systems researchgate.net.

In the context of palladium-catalyzed arylhalogenation of alkenes, changing the solvent from tetrahydrofuran (THF) to more substituted ethers like 2-methyltetrahydrofuran resulted in a dramatic decrease in product selectivity, highlighting the crucial role of the solvent in controlling the reaction pathway nih.gov. While the specific solvent effects on the dehalogenation of this compound have not been reported, it is reasonable to infer that polar aprotic solvents that can stabilize charged intermediates would likely facilitate the reaction.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-(4´-Chlorine-benzoyl)-benzoic acid
2,2′-Oxybis(benzoic acid)
Terphenyl-4,4′′-dicarboxylic acid
2-(Salicylimino)-3-hydroxypyridine

Advanced Structural and Spectroscopic Data Unavailable for this compound

Comprehensive searches of scientific literature and chemical databases have revealed a significant lack of available experimental data for the compound this compound. Specifically, no published single-crystal X-ray diffraction studies or detailed Nuclear Magnetic Resonance (NMR) spectroscopic analyses could be located for this specific molecule. As a result, a detailed article focusing on the advanced structural characterization and spectroscopic analysis as per the requested outline cannot be generated at this time.

The requested in-depth analysis is critically dependent on experimental findings from techniques such as single-crystal X-ray diffraction for the elucidation of the three-dimensional structure, molecular conformation, packing, and intermolecular interactions. Similarly, the assignment of the chemical structure and connectivity relies on ¹H and ¹³C NMR spectroscopy, including two-dimensional NMR techniques.

While data for structurally related compounds, such as 4-bromobenzoic acid and 4-bromo-2-hydroxybenzoic acid, are available, these are distinct chemical entities and their data cannot be substituted to describe this compound. The unique substitution pattern of the target compound, featuring a 4-bromophenoxy group at the 2-position of a 4-bromobenzoic acid scaffold, would lead to distinct crystallographic and spectroscopic characteristics.

Without access to the necessary primary research data for this compound, any attempt to create the specified article would be speculative and would not meet the required standards of scientific accuracy and detail. Further empirical research, including the synthesis and subsequent structural and spectroscopic analysis of this compound, would be required to generate the information needed to fulfill the request.

Advanced Structural Characterization and Spectroscopic Analysis

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular geometry and electronic landscape of a compound. These computational methods provide a microscopic view of the molecule's characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For a molecule like 4-Bromo-2-(4-bromophenoxy)benzoic acid, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), would be utilized to determine its most stable three-dimensional conformation, a process known as geometry optimization. researchgate.netbanglajol.info This process identifies the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The resulting optimized structure provides a crucial foundation for further computational analysis. For instance, studies on similar benzoic acid derivatives have successfully used DFT to compare calculated structural parameters with experimental data, showing good agreement. researchgate.netbanglajol.info

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that are critical in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netactascientific.com Conversely, a small gap indicates a more reactive molecule. For analogous compounds, this energy gap has been calculated to predict their stability and reactivity. actascientific.com

Table 1: Illustrative Frontier Molecular Orbital Data for an Analogous Benzoic Acid Derivative

Parameter Energy (eV)
HOMO Energy -6.82
LUMO Energy -1.82
HOMO-LUMO Gap 5.00

Note: Data is illustrative and based on a similar compound, 4-(carboxyamino)-benzoic acid. actascientific.com

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative electrostatic potential (typically colored in shades of red) and positive electrostatic potential (colored in shades of blue). The red regions, rich in electrons, are susceptible to electrophilic attack, while the blue regions, which are electron-deficient, are prone to nucleophilic attack. In studies of similar molecules like 4-bromo-3-(methoxymethoxy) benzoic acid, MESP analysis has shown that the negative potential is concentrated around the oxygen atoms of the carboxylic group, indicating these as likely sites for electrophilic interaction. semanticscholar.org The hydrogen atoms, in contrast, typically exhibit a positive potential. semanticscholar.org

Reactivity Descriptors and Chemical Properties Prediction

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the chemical reactivity and stability of a molecule.

Ionization Energy (I) is the energy required to remove an electron from a molecule and is approximated as I ≈ -EHOMO. actascientific.com

Electron Affinity (A) is the energy released when an electron is added to a molecule and is approximated as A ≈ -ELUMO. actascientific.com

Chemical Hardness (η) measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule is generally less reactive. actascientific.com

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated using the chemical potential (μ) and chemical hardness (η) as ω = μ² / (2η), where μ = (EHOMO + ELUMO) / 2. actascientific.com

These descriptors provide a quantitative measure of the molecule's reactivity. For example, a lower ionization energy suggests that the molecule can be more easily oxidized. actascientific.com

Table 2: Illustrative Reactivity Descriptors for an Analogous Benzoic Acid Derivative

Descriptor Value (eV)
Ionization Energy (I) 6.82
Electron Affinity (A) 1.82
Chemical Hardness (η) 2.50
Electrophilicity Index (ω) 3.92

Note: Data is illustrative and based on a similar compound, 4-(carboxyamino)-benzoic acid, derived from reported HOMO/LUMO energies. actascientific.com

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily dictated by the rotation around two key single bonds: the C-O ether bond linking the two aromatic rings and the C-C bond connecting the benzoic acid ring to the carboxylic acid group. Understanding the molecule's preferred three-dimensional structures (conformers) and the energy barriers between them is crucial, as conformation influences its physical, chemical, and biological properties.

Theoretical methods, particularly Density Functional Theory (DFT), are employed to explore the potential energy surface (PES) of the molecule. uni-muenchen.devisualizeorgchem.com A relaxed PES scan involves systematically rotating the key dihedral angles while allowing the rest of the molecular geometry to relax to its minimum energy at each step. This process identifies the low-energy stable conformers and the higher-energy transition states that separate them.

For this molecule, the analysis would focus on the dihedral angles τ1 (C-C-O-C) and τ2 (O-C-C-C). The resulting energy landscape would reveal the most stable conformers, which are likely to be non-planar to minimize steric hindrance between the bulky brominated rings and the carboxylic acid group. The calculated relative energies provide insight into the population of each conformer at a given temperature.

Table 1: Representative Calculated Relative Energies of this compound Conformers Illustrative data based on computational principles.

ConformerDihedral Angle τ1 (C-C-O-C)Dihedral Angle τ2 (O-C-C-C)Relative Energy (kcal/mol)
Global Minimum~75°~20°0.00
Local Minimum 1~-80°~25°1.25
Local Minimum 2~80°~160°2.10
Transition State 1~0°~22°5.50

Molecular Dynamics Simulations

While conformational analysis provides a static picture of stable structures, Molecular Dynamics (MD) simulations offer a view into the dynamic behavior of this compound over time. researchgate.netacs.org MD simulations solve Newton's equations of motion for the atoms in the molecule, often including surrounding solvent molecules, to trace their trajectories. acs.orgnih.gov

An MD simulation would typically place the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent). The interactions between atoms are described by a force field, an empirical set of energy functions. Over the course of the simulation (typically nanoseconds to microseconds), the molecule's flexibility, conformational transitions, and interactions with the solvent can be observed. This approach can validate the energy landscapes from PES scans and reveal dynamic hydrogen-bonding networks between the carboxylic acid group and solvent molecules.

Spectroscopic Property Predictions

Computational methods are highly effective at predicting various types of spectra, which can aid in the identification and characterization of the molecule.

Computational IR, NMR, and UV-Vis Spectral Simulations

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. dtic.mildtic.milacs.org These calculated frequencies correspond to specific atomic motions, such as stretching, bending, and wagging. The resulting theoretical IR spectrum can be compared with experimental data to confirm the molecular structure. Key predicted vibrations for this molecule would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-O ether stretches, and C-Br stretches. orgchemboulder.com

Table 2: Representative Calculated Vibrational Frequencies for this compound Illustrative data based on computational principles.

Calculated Frequency (cm⁻¹)Vibrational Mode Assignment
~3450O-H stretch (carboxylic acid dimer)
~3080Aromatic C-H stretch
~1715C=O stretch (carboxylic acid)
~1600, ~1480Aromatic C=C stretch
~1250Asymmetric C-O-C stretch (ether)
~1050Symmetric C-O-C stretch (ether)
~680C-Br stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to calculate the NMR chemical shifts (δ) for ¹H and ¹³C nuclei. acs.orgconicet.gov.aryoutube.comq-chem.comimist.ma These calculations predict the resonance frequencies of each unique nucleus in the molecule's magnetic environment. Comparing predicted shifts with experimental data is a powerful tool for structure verification.

Table 3: Representative Calculated ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound Illustrative data based on computational principles.

Atom TypeCalculated Chemical Shift (ppm)
¹³C (C=O)~168
¹³C (Aromatic C-O)~155 - 160
¹³C (Aromatic C-H)~115 - 140
¹³C (Aromatic C-Br)~110 - 120
¹H (COOH)~11 - 13
¹H (Aromatic)~6.8 - 8.2

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra of molecules. researchgate.netrsc.orgacs.orgnih.gov This method calculates the energies of electronic transitions from occupied molecular orbitals (like the HOMO - Highest Occupied Molecular Orbital) to unoccupied ones (like the LUMO - Lowest Unoccupied Molecular Orbital). The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of the absorption bands.

Table 4: Representative Calculated UV-Vis Absorption Data for this compound Illustrative data based on computational principles.

Calculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
2850.45HOMO -> LUMO (π -> π)
2400.21HOMO-1 -> LUMO (π -> π)
2150.33HOMO -> LUMO+1 (π -> π*)

Investigation of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and electron-donating/withdrawing groups can exhibit significant non-linear optical (NLO) properties, making them candidates for applications in photonics and optoelectronics. The presence of bromine atoms, which can participate in charge transfer, further enhances interest in these properties. nih.govacs.orgresearchgate.netresearchgate.net

Computational chemistry allows for the calculation of key NLO-related parameters such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). A large β value is indicative of a strong second-order NLO response. DFT calculations are commonly used to estimate these properties, providing a theoretical screening method for promising NLO materials.

Table 5: Representative Calculated NLO Properties of this compound Illustrative data based on computational principles.

PropertyCalculated Value
Dipole Moment (μ)~2.5 Debye
Mean Polarizability (α)~30 x 10⁻²⁴ esu
First Hyperpolarizability (β)~15 x 10⁻³⁰ esu

Solvent Effects Modeling (e.g., IEF-PCM)

The properties of a molecule can change significantly when it is moved from the gas phase to a solvent. researchgate.net The Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM) is a widely used computational method to simulate these solvent effects. mdpi.comacs.org In this model, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute molecule.

By performing DFT or TD-DFT calculations within the IEF-PCM framework, it is possible to predict how properties like conformational energies, UV-Vis absorption maxima, and NLO parameters will be affected by the polarity of the solvent. academie-sciences.frrsc.org For this compound, polar solvents are expected to cause a shift in the electronic absorption bands (solvatochromism) due to differential stabilization of the ground and excited states.

Table 6: Representative Calculated Solvent Effect on the Primary UV-Vis Absorption Maximum (λmax) using IEF-PCM Illustrative data based on computational principles.

EnvironmentDielectric ConstantCalculated λmax (nm)
Gas Phase1.0285
Chloroform4.8288
Ethanol24.6292
Water78.4294

Advanced Academic Applications in Materials Science and Analytical Chemistry

Applications in Ligand Design for Catalysis

The molecular architecture of 4-Bromo-2-(4-bromophenoxy)benzoic acid makes it an excellent candidate for ligand development in catalysis. The presence of multiple coordination sites and reactive handles allows for the synthesis of complex and highly tunable ligands for various metal-catalyzed reactions.

A primary application of this compound is in the design of metal-chelating agents. The carboxylic acid group, positioned ortho to the phenoxy ether linkage, can act as a bidentate ligand, forming a stable six-membered ring upon coordination with a metal center. This chelation is favored by the electronic properties of the molecule; halogenated aromatic compounds often exhibit enhanced Lewis acidity at the carboxylic oxygen, which promotes stronger interactions with transition metals.

The potential for bidentate chelation via the carboxylate oxygen and the ether oxygen can lead to the formation of stable metal complexes. These complexes are foundational for developing catalysts with well-defined geometries and electronic properties, which are crucial for controlling selectivity and activity in catalytic processes.

Table 1: Potential Coordination Modes of this compound with Metal Ions

Coordination Mode Coordinating Atoms Potential Metal Ions Resulting Complex Geometry
Monodentate One Oxygen from Carboxylate Alkali metals (e.g., Li+, Na+) Varies
Bidentate Chelating Both Oxygens from Carboxylate Transition metals (e.g., Cu2+, Pd2+) 4-membered ring, often strained
Bidentate Chelating Carboxylate Oxygen & Ether Oxygen Transition metals (e.g., Ru2+, Ni2+) Stable 6-membered ring
Bridging Ligand Carboxylate group bridging two metals Lanthanides, Transition metals Coordination polymers

Building on its chelating ability, this compound is a versatile platform for both homogeneous and heterogeneous catalysts. In homogeneous systems, a metal complex of this ligand would be soluble in the reaction medium. The steric bulk of the diaryl ether framework and the electronic influence of the bromine atoms can be used to fine-tune the catalytic activity and selectivity of the metallic center for specific organic transformations.

For heterogeneous catalysis, the two bromine atoms on the phenyl rings serve as valuable reactive sites. These C-Br bonds can be utilized to graft the ligand, or its resulting metal complex, onto a solid support such as silica, polystyrene, or other polymers. This immobilization creates a heterogeneous catalyst that is easily separable from the reaction mixture, offering significant advantages in terms of catalyst recovery, recycling, and purification of the product. The use of related brominated aromatic compounds as intermediates for catalysts in cross-coupling reactions underscores the utility of the bromo-substituent in this context. fishersci.ca

Development as Synthetic Intermediates for Functional Materials

The same reactivity that makes this compound a useful ligand also makes it a powerful synthetic intermediate for creating novel functional materials. Its rigid diaryl ether structure imparts thermal stability, while the carboxylic acid and bromo groups provide pathways for polymerization and functionalization.

This compound can be considered a monomer for the synthesis of high-performance polymers. Its structure is analogous to the repeating units found in poly(aryl ether ketone)s (PAEKs), a class of thermoplastics known for their exceptional thermal stability and chemical resistance. The carboxylic acid group can undergo polycondensation reactions with diols to form aromatic polyesters, or with diamines to form polyamides.

Furthermore, the bromine atoms can participate in polymerization reactions, such as Suzuki or Ullmann polycondensation, to create fully aromatic polyethers or other conjugated polymers. These polymers are of interest for applications requiring high thermal and mechanical performance. The bromine atoms can also be used for post-polymerization modification, allowing for the introduction of cross-linking sites or other functional groups to further tailor the polymer's properties. The use of similar brominated benzoic acid derivatives to create liquid crystalline polymers has been documented, highlighting the potential of this structural motif.

Table 2: Potential Polymer Architectures from this compound

Polymer Type Reactive Group(s) Utilized Potential Properties
Aromatic Polyesters Carboxylic acid (with diols) High thermal stability, mechanical strength
Aromatic Polyamides Carboxylic acid (with diamines) Excellent thermal and chemical resistance
Poly(aryl ether)s C-Br bonds (via coupling reactions) High glass transition temperature, processability
Cross-linked Polymers C-Br bonds (post-polymerization) Enhanced solvent resistance, dimensional stability

In the field of organic electronics, molecules with rigid, conjugated backbones are essential for creating materials with desirable charge-transport properties. This compound can serve as a key building block for the synthesis of organic semiconductors. The diaryl ether core provides a stable scaffold, and the bromine atoms are ideal handles for extending the π-conjugation of the system through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira coupling).

By attaching various electron-donating or electron-withdrawing groups to the core structure, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be precisely controlled. This tunability is critical for designing materials for specific applications, such as the active layers in organic thin-film transistors (OTFTs) or organic light-emitting diodes (OLEDs). Research has shown that benzoic acid-based additives can effectively regulate the crystal growth and charge transport of organic semiconductors, confirming the utility of this molecular component in organic electronic devices.

Advanced Reagents in Analytical Methodologies

Beyond synthesis, this compound has potential as a specialized reagent in modern analytical chemistry. Structurally related compounds like 4-(4-bromophenoxy)benzoic acid and 4-bromobenzoic acid are used as reagents in various chromatographic methods. chemimpex.com

The presence of two heavy bromine atoms in the molecule provides a distinct isotopic signature that can be exploited for sensitive detection. For instance, in techniques like inductively coupled plasma mass spectrometry (ICP-MS), the bromine can be detected with high specificity and sensitivity, making the compound a candidate for use as an internal standard for the quantification of other halogenated compounds. fishersci.ca

Additionally, the carboxylic acid group allows for facile derivatization. It can be converted into an ester or an amide to improve its volatility for gas chromatography (GC) analysis or to introduce a chromophore or fluorophore for enhanced detection in high-performance liquid chromatography (HPLC). This dual functionality—a specific elemental tag and a reactive site for derivatization—makes it a potentially valuable tool for developing advanced analytical methodologies.

Derivatization Reagents for Chromatographic-Mass Spectrometric Analysis (e.g., HPLC-MS)

Currently, there is no specific information available in published research to suggest that this compound is utilized as a derivatization reagent for HPLC-MS analysis. Derivatization is a technique used to chemically modify an analyte to enhance its detection or separation in chromatographic methods. While other brominated compounds are sometimes used for this purpose due to the distinct isotopic pattern of bromine which aids in mass spectrometric identification, the application of this compound in this context has not been documented.

Investigation of Corrosion Inhibition Mechanisms

There is no available research to indicate that this compound has been investigated for its corrosion inhibition properties. The study of corrosion inhibitors often involves organic compounds that can adsorb onto a metal surface and form a protective layer. While various organic acids and compounds containing heteroatoms are studied for this purpose, specific studies on the corrosion inhibition mechanisms of this compound are absent from the scientific literature.

Research into Anti-fouling Mechanisms

Similarly, a review of scientific databases and literature reveals no studies focused on the anti-fouling mechanisms of this compound. Anti-fouling agents are crucial for preventing the accumulation of organisms on submerged surfaces. Research in this area often explores compounds that can deter the settlement of fouling organisms through various biological or chemical pathways. However, this compound has not been a subject of such investigations based on currently accessible information.

Environmental Fate and Mechanistic Degradation Studies

Mechanochemical Degradation Processes

Mechanochemical degradation involves the use of mechanical energy, such as grinding or milling, to induce chemical reactions. This technique has shown promise for the degradation of persistent halogenated organic pollutants.

The primary pathway for the degradation of 4-Bromo-2-(4-bromophenoxy)benzoic acid through mechanochemical processes is expected to be dehalogenation, specifically the removal of bromine atoms (debromination). This process is anticipated to occur through the cleavage of the carbon-bromine (C-Br) bonds. The presence of two bromine atoms in the molecule suggests a stepwise debromination process. It is plausible that one bromine atom is removed to form a monobrominated intermediate, which is then further dehalogenated. The relative positions of the bromine atoms and the ether linkage may influence which C-Br bond is cleaved first. Reductive dehalogenation is a likely mechanism, where the halosubstituent is replaced by a hydrogen atom. nih.gov

The kinetics of mechanochemical degradation are influenced by several factors, including the type of milling equipment, the presence of co-milling agents (e.g., sand, metal oxides), and the reaction atmosphere. For structurally similar compounds, degradation rates have been shown to follow pseudo-first-order kinetics. The rate of degradation is generally enhanced by increased milling intensity and the presence of reactive co-milling agents that can act as electron donors to facilitate reductive dehalogenation. While specific kinetic data for this compound is not available, a hypothetical representation of its degradation kinetics under varying conditions is presented in Table 1.

Table 1: Hypothetical Kinetic Data for the Mechanochemical Degradation of this compound This table presents illustrative data based on studies of similar brominated aromatic compounds.

ConditionCo-milling AgentMilling Speed (rpm)Apparent Rate Constant (k, min⁻¹)Half-life (t₁/₂, min)
ANone2000.01546.2
BSand (SiO₂)2000.02527.7
CIron Powder (Fe)2000.0808.7
DIron Powder (Fe)4000.1504.6

Investigation of Benzene (B151609) Ring Cleavage Pathways

Following dehalogenation, the resulting non-halogenated aromatic core, or partially dehalogenated intermediates, can undergo cleavage of the benzene rings. This is a critical step in the complete mineralization of the compound. Aerobic biodegradation pathways for aromatic compounds typically involve the action of mono- or dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, leading to the formation of catecholic intermediates. nih.govnih.gov These intermediates are then susceptible to ring cleavage through either ortho or meta pathways. nih.gov For halogenated aromatics, the initial dehalogenation is often a prerequisite for efficient ring cleavage.

Study of Polymerization Reactions during Degradation

During the degradation of aromatic compounds, particularly under certain abiotic conditions such as UV irradiation or in the presence of certain catalysts, polymerization reactions can occur. These reactions can lead to the formation of higher molecular weight products, which may be more persistent than the parent compound. For brominated compounds, the removal of a bromine atom can create a reactive radical species on the aromatic ring. These radicals can then combine to form biphenyl or poly-aromatic structures. In the context of this compound, it is conceivable that under specific degradation conditions, coupling reactions could lead to the formation of dimeric or polymeric structures. Studies on the bromination-dehydrobromination of aromatic compounds have shown that such processes can lead to the polymerization of aromatic units. mdpi.com

Intermediates Identification in Degradation Processes

The identification of intermediate products is crucial for elucidating the complete degradation pathway. Based on studies of PBDEs and other brominated aromatic compounds, several types of intermediates can be anticipated during the degradation of this compound.

Under reductive conditions, the primary intermediates would likely be sequentially debrominated products. For instance, the initial loss of one bromine atom would result in a monobrominated phenoxy benzoic acid. Further debromination would yield 2-phenoxybenzoic acid.

Aerobic degradation pathways could lead to hydroxylated intermediates. researchgate.net The introduction of hydroxyl groups onto the aromatic rings can occur before or after debromination. Cleavage of the ether bond is also a possibility, which would result in the formation of brominated phenols and brominated benzoic acids. For example, cleavage of the ether linkage in the parent compound could yield 4-bromophenol (B116583) and 4-bromo-2-hydroxybenzoic acid. A list of plausible intermediates is provided in Table 2.

Table 2: Plausible Intermediates in the Degradation of this compound

Intermediate Compound NamePlausible Formation Pathway
4-Bromo-2-phenoxybenzoic acidReductive debromination
2-(4-Bromophenoxy)benzoic acidReductive debromination
2-Phenoxybenzoic acidComplete reductive debromination
4-BromophenolEther bond cleavage
4-Bromo-2-hydroxybenzoic acidEther bond cleavage and hydroxylation
Hydroxylated-4-Bromo-2-(4-bromophenoxy)benzoic acidOxidative degradation
Dimeric and polymeric productsRadical coupling reactions

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Routes

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For a molecule like 4-Bromo-2-(4-bromophenoxy)benzoic acid, the development of asymmetric synthetic routes could lead to the production of enantiomerically pure derivatives with potentially unique biological activities or material properties. Future research could focus on:

Catalytic Asymmetric Ullmann or Buchwald-Hartwig Coupling: Investigating the use of chiral ligands in transition metal-catalyzed cross-coupling reactions to form the diaryl ether bond enantioselectively. This would involve the coupling of a chiral 2-halobenzoic acid derivative with 4-bromophenol (B116583), or a related chiral coupling partner.

Enantioselective Bromination: Exploring enzymatic or organocatalytic methods for the enantioselective bromination of a precursor molecule, thereby establishing a key stereocenter.

Chiral Resolution: Developing efficient methods for the separation of enantiomers of racemic this compound or its derivatives using techniques such as chiral chromatography or diastereomeric salt formation.

Exploration of Advanced Catalytic Applications

The inherent structural features of this compound suggest its potential as a ligand or precursor for the development of novel catalysts. The bromine atoms can serve as handles for the introduction of catalytically active metal centers or organocatalytic moieties.

Potential Catalytic Systems to Explore:

Catalyst TypePotential ApplicationRationale
Palladium ComplexesCross-coupling reactions (e.g., Suzuki, Heck)The diaryl ether backbone can be modified to create pincer-type ligands that stabilize palladium catalysts.
Copper-based CatalystsUllmann-type reactions, click chemistryThe benzoic acid group can coordinate to copper ions, potentially leading to catalysts with enhanced activity and selectivity.
OrganocatalystsAsymmetric aldol or Michael reactionsThe rigid diaryl ether scaffold could be functionalized with chiral amine or thiourea groups to create novel organocatalysts.

Integration into Complex Supramolecular Assemblies

The ability of molecules to self-assemble into ordered structures is of great interest for the development of advanced materials. The carboxylic acid group in this compound is a prime functional group for forming hydrogen bonds, while the bromine atoms can participate in halogen bonding. These non-covalent interactions can be exploited to construct:

Liquid Crystals: The rigid, anisotropic shape of the molecule is conducive to the formation of liquid crystalline phases.

Metal-Organic Frameworks (MOFs): The carboxylic acid can act as a linker to connect metal nodes, forming porous materials with potential applications in gas storage and catalysis.

Gels and Soft Materials: Self-assembly in organic solvents could lead to the formation of fibrous networks and gels with tunable properties.

Deeper Mechanistic Understanding Through Advanced Spectroscopic Probes

A thorough understanding of the structure-property relationships of this compound and its derivatives requires detailed spectroscopic analysis. While standard techniques like NMR and IR spectroscopy would be foundational, advanced methods could provide deeper insights.

Advanced Spectroscopic Techniques and Potential Insights:

Spectroscopic TechniqueInformation Gained
X-ray CrystallographyPrecise three-dimensional molecular structure, intermolecular interactions in the solid state.
Solid-State NMRInformation on the local environment and dynamics of the molecule in the solid state.
Ultrafast Transient Absorption SpectroscopyDynamics of excited states, relevant for potential photochemical applications.
Two-Dimensional Infrared (2D-IR) SpectroscopyVibrational coupling and dynamics, providing insights into intramolecular and intermolecular interactions.

Predictive Modeling for Structure-Property Relationships in New Derivatives

Computational chemistry and predictive modeling offer powerful tools to guide the synthesis of new derivatives of this compound with desired properties. By creating a library of virtual derivatives and calculating their properties, researchers can prioritize synthetic targets.

Areas for Predictive Modeling:

Quantitative Structure-Activity Relationship (QSAR): If a biological activity is identified, QSAR models can be developed to predict the activity of new derivatives based on their structural features.

Density Functional Theory (DFT) Calculations: These can be used to predict spectroscopic properties, electronic structure, and reactivity of the molecule and its derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility and self-assembly behavior of the molecule in different environments.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Bromo-2-(4-bromophenoxy)benzoic acid in laboratory settings?

  • Methodological Answer :

  • Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with water for ≥10 minutes. If ingested, seek medical attention without inducing vomiting .
  • Storage : Store in a cool, dry place away from oxidizers and strong acids/bases. Avoid exposure to high temperatures (>25°C) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • LC-MS : For purity assessment and quantification (e.g., Creative Proteomics’ LC-MS platform) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, especially for high-resolution data .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and bromine positioning .

Q. What are the common synthetic routes for this compound?

  • Methodological Answer :

  • Halogenation : Bromination of benzoic acid precursors using Br₂ or NBS (N-bromosuccinimide) under controlled conditions .
  • Coupling Reactions : Suzuki-Miyaura coupling to attach bromophenoxy groups via Pd catalysts (e.g., Pd(PPh₃)₄) in THF/water mixtures .
  • Example Reaction :
PrecursorCatalystSolventYield
2-Hydroxybenzoic acidPd(PPh₃)₄THF/H₂O65–75%

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

  • Methodological Answer :

  • Refinement Strategies : Use SHELXL to refine twinned or high-resolution data. Adjust parameters like HKLF5 for twinning .
  • Validation Tools : Employ PLATON or CCDC Mercury to check for overfitting and validate hydrogen bonding networks .
  • Case Study : A 2023 study reported conflicting unit cell parameters; reprocessing raw data with SHELXE improved consistency .

Q. What strategies optimize yield in nucleophilic aromatic substitution (NAS) reactions involving bromophenoxy groups?

  • Methodological Answer :

  • Solvent Selection : Use DMF or DMSO for polar aprotic conditions to stabilize transition states .
  • Temperature Control : Heat to 80–100°C for NAS but avoid decomposition (monitor via TLC).
  • Catalyst Screening : Test CuI or KI to accelerate bromide displacement.
  • Yield Optimization Table :
CatalystSolventTemp (°C)Yield
CuIDMF9082%
KIDMSO8068%

Q. How should contradictory biological activity data (e.g., enzyme modulation vs. antimicrobial effects) be interpreted?

  • Methodological Answer :

  • Assay Variability : Replicate experiments under standardized conditions (pH, temp, solvent) to minimize artifacts.
  • Structural Analogs : Compare with derivatives like 2-Amino-4-bromo-3,5-difluorobenzoic acid, which showed E. coli inhibition but no enzyme modulation .
  • Data Table :
DerivativeBiological ActivityAssay Type
Ethyl 2-amino-4-bromo-3,5-difluorobenzoateEnzyme modulation (IC₅₀ = 12 µM)Kinase assay
4-Bromo-2,5-difluorobenzoic acidDopamine modulation (EC₅₀ = 8 µM)Neuronal cell assay

Data Contradiction Analysis

Q. Why do different studies report varying melting points for this compound?

  • Methodological Answer :

  • Purity Factors : Recrystallize using ethanol/water mixtures (70:30) to remove brominated byproducts .
  • Instrument Calibration : Validate DSC (Differential Scanning Calorimetry) settings; literature values range from 192–194°C vs. 255°C , suggesting possible polymorphic forms.

Methodological Notes

  • Key References : SHELX , PubChem , and safety data prioritized for reliability.

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